Product packaging for Benzyl-N-methyl-L-alanine(Cat. No.:CAS No. 63238-82-4)

Benzyl-N-methyl-L-alanine

Cat. No.: B1270897
CAS No.: 63238-82-4
M. Wt: 193.24 g/mol
InChI Key: YEJHUOTUSORYPX-VIFPVBQESA-N
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Description

Significance as a Versatile Amino Acid Derivative in Advanced Synthetic Applications

Benzyl-N-methyl-L-alanine serves as a highly versatile intermediate and building block in advanced organic synthesis. chemimpex.com Its utility is particularly prominent in the synthesis of pharmaceuticals, where it can be incorporated into peptide-based drugs to improve their therapeutic efficacy. chemimpex.com The presence of the benzyl (B1604629) group enhances the molecule's lipophilicity, which can improve solubility and stability in drug formulations, potentially increasing the bioavailability of therapeutic agents. chemimpex.com

A crucial role of this compound is as a chiral auxiliary in asymmetric synthesis. chemimpex.comchemimpex.com This allows chemists to create new compounds with a specific three-dimensional arrangement (stereochemistry), which is a critical factor in the biological activity of many pharmaceutical compounds. chemimpex.com The synthesis of N-methylated amino acids like this compound can be achieved through various methods, including the protection of the carboxyl group with a benzyl group, followed by trifluoroacetylation of the amino group and subsequent methylation. google.com This process yields a product that can be directly used in peptide synthesis. google.com

Role as a Key Building Block in Specialized Biomolecular Constructs

In the construction of specialized biomolecules, particularly peptides, this compound is a key component. chemimpex.comchemimpex.com The incorporation of N-methylated amino acids into a peptide chain is a well-established strategy for creating peptides with enhanced pharmacological properties. The N-methylation prevents the formation of hydrogen bonds involving the amide nitrogen, which in turn makes the peptide more resistant to degradation by proteases. This increased stability is a significant advantage in the development of peptide-based drugs.

Furthermore, its structure is instrumental in the synthesis of complex peptides and other bioactive molecules. chemimpex.com It can be used in solid-phase peptide synthesis to generate peptides with specific biological activities, which is a cornerstone of drug discovery. chemimpex.com The compound also serves as a building block for studying enzyme interactions and protein folding, offering valuable insights into cellular mechanisms and identifying potential therapeutic targets. chemimpex.com For instance, derivatives have been used to construct mRNA-displayed bicyclic peptide libraries, enabling the discovery of peptides that bind to specific disease-related targets. rsc.org

Overview of its Strategic Importance in Designing Conformationally Constrained Systems

A primary strategic advantage of using this compound is its ability to create conformationally constrained systems. The N-methyl group on the peptide backbone introduces steric hindrance that restricts the rotation around the peptide bonds (phi, ψ, and omega angles). nih.govmdpi.com This is in contrast to natural peptides, which are often highly flexible. By limiting the number of possible conformations, researchers can design peptides that are pre-organized into a specific secondary structure, such as a β-sheet or a helix. nih.govnih.gov

This conformational rigidity is crucial for molecular recognition processes, such as the interaction between a drug and its receptor. mdpi.com A constrained peptide can bind more tightly and specifically to its target, leading to higher efficacy. Studies on N-methylated peptides have shown they are significantly more constrained than standard peptides. nih.gov This has led to reports of conformational isomers (atropisomers) of the same N-methylated peptide that are stable enough to be separated by techniques like HPLC, highlighting the significant energy barrier to bond rotation. nih.gov The ability to control the three-dimensional shape of a peptide is a powerful tool in peptidomimetic design and the development of new therapeutics.

Compound Data

Table 1: Physicochemical Properties of this compound

Property Value
IUPAC Name (2S)-2-[benzyl(methyl)amino]propanoic acid nih.gov
Molecular Formula C₁₁H₁₅NO₂ nih.govbiosynth.com
Molecular Weight 193.24 g/mol nih.govbiosynth.com
CAS Number 63238-82-4 nih.govbiosynth.com

| Canonical SMILES | CC(C(=O)O)N(C)CC1=CC=CC=C1 biosynth.com |

Table 2: List of Compounds Mentioned

Compound Name
(2R,5S)-2-tert-butyl-3,5-dimethylimidazolidin-4-one
(2S,5S)-benzyl-2-tert-butyl-3,5-dimethyl-4-oxoimidazolidine-1-carboxylate
L-alanine methyl ester hydrochloride
N-acetyl-3,5-bis(chloromethyl)benzylthio-L-alanine
N-Benzoyl-(S)-α-methylallylglycinate
N-Benzoyl-(S)-α-methylaspartic Acid α-(1R,2S,5R)-8-Phenylmenthyl, β-tert-Butyl Ester
N-Benzoyl-(S)-α-methylisovalinate
N-Fmoc-N-benzyl-L-alanine
N-methyl(trifluoroacetyl)-amino acid benzyl ester
N-methyl-L-alanine benzhydryl ester
N-trifluoroacetyl-benzyl alanine (B10760859)
Nα-Benzyl-L-alanine methyl ester hydrochloride
This compound
Boc-N-methyl-L-alanyl-L-alanine benzyl ester
Methyl N-benzyl-N-methyl-L-leucinate
Acetyl chloride
Benzyl chloroformate
Ethanol
Ethyl acetate
Sodium bicarbonate
Toluene
Trifluoroacetic acid
Trifluoroacetic anhydride
Triethylamine

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15NO2 B1270897 Benzyl-N-methyl-L-alanine CAS No. 63238-82-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[benzyl(methyl)amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-9(11(13)14)12(2)8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,13,14)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEJHUOTUSORYPX-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N(C)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)N(C)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50356549
Record name (2S)-2-[benzyl(methyl)amino]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50356549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63238-82-4
Record name (2S)-2-[benzyl(methyl)amino]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50356549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzyl-N-methyl-L-alanine
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Synthetic Methodologies for Benzyl N Methyl L Alanine and Its Derivatives

Stereoselective Synthesis Strategies

The creation of optically pure Benzyl-N-methyl-L-alanine is paramount for its applications in pharmaceuticals and as a chiral building block. chemimpex.com Stereoselective synthesis ensures the desired three-dimensional arrangement of atoms, which is crucial for biological activity.

Utilization as a Chiral Auxiliary in Asymmetric Transformations

This compound and its parent compound, L-alanine, are valuable as chiral auxiliaries in asymmetric synthesis. chemimpex.comunirioja.es A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction.

In the context of Diels-Alder reactions, N-acryloyl derivatives of amino acid esters, including those derived from L-alanine and N-methyl-L-alanine, have been used as chiral dienophiles. unirioja.es The stereoselectivity of these reactions is influenced by the amino acid auxiliary and the Lewis acid catalyst used. For N-methyl-L-alanine derivatives, which lack an NH group for chelation, a model proposing a reactive conformer with an antiplanar enoate conformation is suggested when using aluminum-based catalysts. unirioja.es This approach allows for the creation of new stereocenters with a predictable configuration.

The general utility of amino acids as chiral auxiliaries is well-established, providing a pathway to enantiomerically enriched products. acs.orgrenyi.hu The choice of the amino acid can direct the stereochemical course of reactions, such as alkylations and aldol (B89426) condensations. unl.edupageplace.de

Enantioselective Approaches for Optically Pure Product Generation

Achieving high optical purity is a key objective in the synthesis of this compound. chemrxiv.orgcdnsciencepub.com Several enantioselective methods have been developed to produce optically pure α-amino acids.

One classic approach is the Strecker synthesis, which can be adapted for asymmetry. This involves the reaction of an aldehyde with an optically active amine, such as α-methylbenzylamine, followed by the addition of hydrocyanic acid and subsequent hydrolysis and hydrogenolysis. cdnsciencepub.com This method has been shown to produce amino acids with high optical purity. cdnsciencepub.com

Another powerful technique involves the alkylation of chiral glycine (B1666218) equivalents. The bislactim ether method, developed by Schöllkopf, utilizes a chiral template derived from L-alanine to direct the stereoselective alkylation of a glycine enolate, leading to the synthesis of various α-amino acids with high enantiomeric excess. pageplace.deresearchgate.net Similarly, the use of chiral oxazolidinones, as pioneered by Seebach, allows for the diastereoselective alkylation of a glycine derivative. renyi.hu

Asymmetric hydrogenation of prochiral precursors, such as (Z)-α-amino-α,β-didehydro esters, catalyzed by chiral rhodium or ruthenium complexes, is another effective strategy for obtaining enantiomerically pure amino acids. researchgate.nethilarispublisher.com

Development of Phosphite-Driven Cyclodehydration in Related Syntheses

While not directly applied to the synthesis of acyclic this compound, phosphite-driven cyclodehydration has emerged as a significant reaction in the synthesis of related heterocyclic structures derived from amino acids. beilstein-journals.orgresearchgate.net This methodology offers a valuable tool for creating cyclic peptide analogs and other complex molecules.

In a study focused on the synthesis of substituted piperidines, a cyclodehydration reaction mediated by triethyl phosphite (B83602) was developed. beilstein-journals.org This reaction proved effective for a range of amino alcohols and diols, converting them into pyrrolidines, piperidines, and furans in good yields. beilstein-journals.orgresearchgate.net This method provides an alternative to traditional cyclization techniques like those using triphenylphosphine (B44618) under Appel or Mitsunobu conditions. beilstein-journals.orgacs.orgacs.org The use of simple triethyl phosphite is advantageous due to its cost-effectiveness and atom economy. beilstein-journals.org

This type of transformation highlights the continuous development of new synthetic methods that could potentially be adapted for modifications of N-methylated amino acids or their incorporation into larger, constrained structures.

Application of Chiral Metal Complexes in Stereoselective Synthesis

Chiral metal complexes are widely used as catalysts in a variety of asymmetric transformations to produce enantiomerically pure amino acids. researchgate.netnih.govresearchgate.net These complexes can create a chiral environment around the reactants, influencing the stereochemical outcome of the reaction.

Salen-metal complexes, particularly with copper(II) and nickel(II), have proven to be effective catalysts for the asymmetric alkylation of Schiff bases derived from amino acids like alanine (B10760859). researchgate.netnih.gov Under phase-transfer catalysis conditions, these complexes can achieve high enantiomeric excesses (70-96%) in the synthesis of α-methyl-α-amino acids. researchgate.net The structure of the Schiff base and the substituents on the salen ligand can significantly affect the enantioselectivity of the alkylation. nih.gov

Cobalt(III) complexes have also been employed as chiral synthons for stereoselective α-amino acid synthesis. rsc.org Iminoacetato cobalt(III) complexes can undergo stereoselective addition reactions, leading to the formation of new amino acids with high diastereomeric excess. rsc.org This approach has been extended to the synthesis of N-methylamino acids by using N-methyliminoacetato complexes. rsc.org

Furthermore, iridium and rhodium complexes with N,N-dimethylamino acids as chelating ligands have been synthesized with high stereoselectivity. acs.org These organometallic complexes serve as models for understanding metal-amino acid interactions and have potential applications in catalysis.

Self-Reproduction of Chirality Centers in Alpha-Methylated Alpha-Amino Acid Synthesis

The concept of "self-reproduction of chirality," pioneered by Seebach, is a powerful strategy for the asymmetric synthesis of α-alkylated α-amino acids. unl.eduscilit.com This method allows for the direct α-alkylation of an amino acid with retention of its original configuration. nih.gov

The process typically involves the conversion of the starting amino acid, such as L-alanine, into a cyclic derivative, most commonly an oxazolidinone or an imidazolidinone. unl.edugoogle.com This heterocyclic intermediate contains two stereogenic centers. Deprotonation at the α-carbon creates a trigonal center, and subsequent alkylation occurs diastereoselectively due to the steric influence of the second chiral center. google.com Finally, hydrolysis of the alkylated intermediate yields the desired α-alkylated amino acid, regenerating the chiral auxiliary in the process or yielding a product where the original chirality is preserved. google.com

While highly effective for many amino acids, the steric hindrance in some systems can limit the applicability of this methodology. nih.gov Nevertheless, it remains a cornerstone of asymmetric amino acid synthesis, providing a direct route to optically pure α-methylated α-amino acids. unl.eduscilit.com

Classical and Modern N-Methylation Procedures

N-methylation of amino acids is a key chemical modification that can significantly alter the properties of peptides. researchgate.net Both classical and modern methods are employed to achieve this transformation, each with its own advantages and limitations.

Historically, methods such as the Eschweiler-Clarke reaction, using formaldehyde (B43269) and formic acid, were used for N-methylation, though they can be harsh and sometimes lead to over-methylation. researchgate.net Another classical approach involves the use of alkyl halides like methyl iodide with a base such as silver oxide (Ag₂O) or sodium hydride (NaH). google.comchemicalforums.com While effective, these methods often use toxic reagents and require stringent reaction conditions. google.comchemicalforums.com

Modern N-methylation procedures often focus on milder conditions and compatibility with solid-phase peptide synthesis (SPPS). nih.govgoogle.com A widely used strategy involves a three-step process:

Protection: The primary amine is protected with a suitable group, such as o-nitrobenzenesulfonyl (o-NBS). researchgate.netnih.gov

Methylation: The protected amine is then methylated, for example, using methyl p-nitrobenzenesulfonate or dimethylsulfate. researchgate.net

Deprotection: The protecting group is removed to yield the N-methylated amino acid. nih.gov

Recent advancements have focused on optimizing this process, significantly reducing reaction times from hours to under an hour. nih.gov Another innovative approach utilizes a silver(I)-loaded titanium dioxide photocatalyst for the direct N-methylation of amino acids with methanol (B129727) under UV irradiation, offering a greener alternative that avoids hazardous reducing agents. chemrxiv.org

For solid-phase synthesis, N-methylation can be performed directly on the resin-bound peptide. springernature.comresearchgate.net The choice of method depends on the specific amino acid, the desired scale, and compatibility with other protecting groups present in the molecule. cdnsciencepub.com

Interactive Table: Comparison of N-Methylation Methods

MethodReagentsConditionsAdvantagesDisadvantages
Classical (Alkyl Halide) CH₃I / Ag₂O or NaHVaries, often requires dry conditionsHigh yield for some amino acidsToxic reagents, harsh conditions, potential for racemization
Reductive Amination Formaldehyde / NaBH₄ or H₂/Pd-CVariesDirect methylationStoichiometric salt byproducts, hazardous reagents
Modern (o-NBS) o-NBS-Cl, Methylating agent, Deprotection agentMulti-step, compatible with SPPSHigh efficiency, can be optimized for speedMulti-step process
Photocatalytic Methanol, Ag(I)/TiO₂UV irradiation, ambient temperatureGreen chemistry, avoids hazardous reducing agentsRequires specific photocatalyst and equipment

Protection Group Strategies (e.g., Benzyl (B1604629) Protection, Trifluoroacetyl Protection)

Protecting groups are essential in the synthesis of N-methylated amino acids to prevent unwanted side reactions and ensure the desired product is obtained. researchgate.net The choice of protecting group is crucial and depends on the specific reaction conditions and the desired final product.

Benzyl Protection: The benzyl group is a common protecting group for the carboxyl and amino functionalities in amino acid synthesis. peptide.com For instance, the carboxyl group of an amino acid can be protected as a benzyl ester. peptide.com This protection is generally stable but can be removed under specific conditions, such as catalytic hydrogenation. A method for the N-benzylation of amino acid derivatives involves reductive alkylation with α-picoline-borane, where amino acid esters or alcohols are treated with aryl aldehydes to yield N-benzyl-protected derivatives. thieme-connect.com

Trifluoroacetyl Protection: The trifluoroacetyl (Tfa) group is another important protecting group, particularly for the amino group. belnauka.byrsc.org It enhances the electrophilicity of the protected amino acid and increases the acidity of the N-H bond, which facilitates site-selective N-alkylation. rsc.orgresearchgate.net A method for synthesizing N-methylated amino acids involves the benzyl protection of the carboxyl group, followed by trifluoroacetyl protection of the amino group, and then methylation. google.com This approach offers good deprotection selectivity at both the N-terminus and C-terminus. google.com N-Trifluoroacetyl-L-alanine can be synthesized from the sodium salt of L-alanine using ethyl trifluoroacetate (B77799) as the acetylating agent. belnauka.by

Protecting GroupFunctionality ProtectedKey Features
Benzyl (Bzl)Carboxyl, AminoStable, removable by catalytic hydrogenation. peptide.comthieme-connect.com
Trifluoroacetyl (Tfa)AminoEnhances electrophilicity and N-H acidity, facilitating N-alkylation. rsc.orgresearchgate.net

Phosgene-Free Synthesis Routes for N-Methylated Alanine Derivatives

The use of phosgene (B1210022) and its derivatives like triphosgene (B27547) in the synthesis of N-carboxyanhydrides (NCAs), which are precursors to polypeptides, raises significant safety concerns due to their high toxicity. acs.orgnih.gov Consequently, developing phosgene-free synthetic routes is a key area of research.

One such approach involves the polycondensation of an activated urethane (B1682113) derivative of N-methyl L-alanine. researchgate.net This method allows for the synthesis of poly(N-methyl L-alanine) without the use of phosgene. The polymerization is initiated by heating with n-butylamine, leading to the elimination of phenol (B47542) and carbon dioxide. researchgate.net Another phosgene-free method utilizes diphenyl carbonate to synthesize NCAs from α-amino acids that have been activated by conversion into imidazolium (B1220033) salts. acs.org Additionally, research has demonstrated the direct synthesis of NCAs from amino acids and carbon dioxide, a much safer and more abundant C1 source. rsc.org

Ring-Opening Polymerization (ROP) of N-Alkyl N-Carboxyanhydrides (NCAs) for N-Methylated Polypeptides

Ring-opening polymerization (ROP) of N-carboxyanhydrides (NCAs) is a primary method for producing polypeptides. researchgate.netresearchgate.net The synthesis of N-methylated polypeptides via ROP of N-methyl-α-amino acid N-carboxyanhydrides presents a route to materials with potential biomedical applications. acs.org

An efficient method for this polymerization is a moisture-tolerant, primary amine-initiated, and acetic acid-catalyzed process. acs.org Acetic acid is believed to activate the monomer through hydrogen bonding, facilitate the release of CO2, and establish an acid-base equilibrium with the secondary amine at the end of the polymer chain. acs.org The resulting N-methyl polypeptides can exhibit stable helical structures. acs.org Various initiators and catalysts, including organic ones, have been explored to control the polymerization and obtain well-defined polypeptides. rsc.org

Synthesis via Intermediate 5-Oxazolidinones

A versatile and widely applied strategy for the synthesis of N-methyl amino acids proceeds through the formation of intermediate 5-oxazolidinones. researchgate.netresearchgate.netacs.orgacs.org This method has been successfully used to prepare N-methyl derivatives of all 20 common L-α-amino acids. google.com

The general process involves the cyclization of a protected amino acid to form an oxazolidinone, which is then reductively cleaved to yield the N-methylated product. google.com For example, N-protected amino acids can react with paraformaldehyde under acidic conditions to form 5-oxazolidinones. Subsequent treatment with a reducing agent like triethylsilane (Et3SiH) in the presence of a strong acid opens the ring to provide the N-methylated amino acid. researchgate.net While effective, this method can sometimes result in a mixture of N-methylated and non-methylated amino acids, requiring careful optimization of reaction conditions. researchgate.net

Reductive Amination Protocols for N-Benzylation

Reductive amination is a powerful and widely used method for forming amines from carbonyl compounds. wikipedia.orgmasterorganicchemistry.com It is considered a green chemistry approach due to its potential for one-pot reactions under mild conditions. wikipedia.org This method can be applied to the N-benzylation of alanine.

In a typical reductive amination, an aldehyde or ketone reacts with an amine to form an imine intermediate, which is then reduced to the corresponding amine. wikipedia.org For the synthesis of N-benzylamino acids, an α-keto acid can be reacted with benzylamine (B48309) in the presence of a reducing agent. acs.org Homogeneous catalysis with chiral catalysts, such as those based on rhodium complexes, has been shown to produce N-benzylated amino acids with high enantioselectivity. acs.org While borohydride (B1222165) reagents are common, other reducing agents like trichlorosilane (B8805176) catalyzed by dimethylformamide have also been employed, offering good efficiency and chemoselectivity. acs.org

Reductive Amination ApproachCatalyst/Reducing AgentKey Outcome
Homogeneous CatalysisRhodium complexes with chiral ligands (e.g., (R,R)-Deguphos)Highly enantioselective synthesis of (S)-N-benzylalanine. acs.org
HydrosilylationTrichlorosilane catalyzed by DMFEfficient and chemoselective reduction of aldimines without racemization. acs.org
Borohydride ReductionSodium cyanoborohydride (NaBH3CN)Selective reduction of imines in the presence of carbonyls. masterorganicchemistry.comnih.gov

Enzymatic and Biocatalytic Synthesis Approaches

Enzymatic and biocatalytic methods offer sustainable and highly selective alternatives to traditional chemical synthesis for producing N-methylated amino acids. These approaches often operate under mild conditions and can achieve high stereoselectivity.

One-Step Fermentative Production from Sugar Feedstocks

A significant advancement in the production of N-methyl-L-alanine is the development of a one-step fermentative process that uses renewable sugar feedstocks. nih.gov This green chemistry route has been achieved using engineered strains of Corynebacterium glutamicum. nih.govfrontiersin.org

The process involves creating a whole-cell biocatalyst from a pyruvate-overproducing C. glutamicum strain. nih.gov This is accomplished by introducing the gene for N-methyl-L-amino acid dehydrogenase (NMAADH) from Pseudomonas putida. nih.govacs.orgresearchgate.net This enzyme catalyzes the reductive amination of pyruvate (B1213749) with methylamine (B109427) to produce N-methyl-L-alanine. researchgate.net Fed-batch cultivation of these engineered strains has successfully produced significant titers of N-methyl-L-alanine from glucose. nih.gov This fermentative method avoids the formation of di-N-methyl-L-alanine, a common byproduct in chemical methylation. nih.gov Furthermore, the engineered strains have been adapted to utilize alternative feedstocks like starch, xylose, and arabinose. nih.govucla.edu

Organism/EnzymePrecursorsProductReported Titer/Yield
Corynebacterium glutamicum expressing NMAADH from Pseudomonas putidaGlucose, MethylamineN-methyl-L-alanine31.7 g/L with a yield of 0.71 g per g of glucose. nih.gov

Application of N-Methyl-L-amino Acid Dehydrogenase in Biosynthesis

A novel enzymatic approach for the synthesis of N-methyl-L-amino acids utilizes N-methyl-L-amino acid dehydrogenase (NMAADH) from Pseudomonas putida ATCC12633. nih.govacs.orgresearchgate.net This enzyme catalyzes the NADPH-dependent reductive amination of α-keto acids with methylamine to produce the corresponding N-methyl-L-amino acids. nih.govresearchgate.net

The biosynthesis of this compound would theoretically proceed via the reductive amination of phenylpyruvate using methylamine, catalyzed by NMAADH. Research has shown that NMAADH from P. putida accepts phenylpyruvate as a substrate, although it shows a preference for smaller substrates like pyruvate. nih.govresearchgate.net The enzyme is highly specific for L-amino acids and utilizes NADPH much more efficiently than NADH. nih.gov This biocatalytic method offers a route to optically pure N-methyl-L-amino acids. acs.orgresearchgate.net

Key Characteristics of N-Methyl-L-amino Acid Dehydrogenase from P. putida

PropertyDescriptionReference
Enzyme Source Pseudomonas putida ATCC12633 nih.govacs.org
Reaction Type Reductive amination nih.govresearchgate.net
Substrates α-keto acids (e.g., phenylpyruvate) and alkylamines (e.g., methylamine) nih.govresearchgate.net
Cofactor NADPH nih.gov
Product Stereochemistry L-amino acid nih.gov
Optimal pH 8.2 - 8.6 researchgate.net

Preparation of Protected Derivatives for Peptide Synthesis

The incorporation of this compound into peptides, particularly through Solid-Phase Peptide Synthesis (SPPS), requires the use of derivatives where the amino and carboxyl groups are temporarily blocked by protecting groups. springernature.com This prevents unwanted side reactions and polymerization during peptide chain elongation. springernature.com

Strategies for Carboxyl and Amino Group Protection

The protection of the α-amino and carboxyl groups is a fundamental aspect of peptide synthesis. springernature.commasterorganicchemistry.com For N-methylated amino acids, this presents unique challenges.

Amino Group Protection: The most common protecting group for the α-amino group in modern SPPS is the Fluorenylmethyloxycarbonyl (Fmoc) group. nih.gov The Fmoc group is base-labile, meaning it can be removed under basic conditions, which are orthogonal to the acid-labile side-chain protecting groups typically used. nih.govresearchgate.netiris-biotech.de This orthogonality is crucial for selective deprotection during synthesis. researchgate.netgoogle.com

Carboxyl Group Protection: In SPPS, the C-terminal amino acid is anchored to a solid support, which also serves as the carboxyl protecting group. bachem.com For the synthesis of protected N-methylated amino acid building blocks in solution, or for temporary protection during certain synthetic routes, various ester groups can be employed. For instance, a 2-chlorotrityl chloride (2-CTC) resin can be used to temporarily protect the carboxylic acid during the N-methylation process on a solid support. mdpi.comnih.gov

A common strategy for preparing Fmoc-protected N-methylated amino acids is the Biron-Kessler method, which involves the protection of the α-amino group with a 2-nitrobenzenesulfonyl (o-NBS) group. mdpi.com This group acidifies the remaining N-H bond, facilitating methylation with reagents like dimethyl sulfate (B86663) or methyl iodide. mdpi.comnih.gov Following methylation, the o-NBS group is removed, and the now N-methylated amino group is protected with Fmoc. nih.gov

Use in Solid-Phase Peptide Synthesis (SPPS) Building Blocks

This compound is incorporated into peptide chains as a pre-synthesized and protected building block, typically as Fmoc-Bzl-N-Me-L-Ala-OH. researchgate.netchemimpex.com The steric hindrance of the N-methyl group makes the coupling of N-methylated amino acids more challenging than their non-methylated counterparts. peptide.com

Specialized coupling reagents and conditions are often required to achieve high coupling efficiencies. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), and PyBroP (Bromotripyrrolidinophosphonium hexafluorophosphate) have been shown to be effective for coupling sterically hindered N-methylated amino acids. peptide.com The use of amino acid chlorides, formed in situ, is another powerful method. acs.org Monitoring the coupling reaction is also critical, and tests like the bromophenol blue test are used since the standard ninhydrin (B49086) test gives a weak or no color change with secondary amines. peptide.com

Common Coupling Reagents for N-Methylated Amino Acids in SPPS

ReagentDescriptionReference
HATU A highly effective uronium-based coupling reagent, often used with a base like DIEA. peptide.com
PyBOP/HOAt A phosphonium-based reagent, often used with HOAt to improve efficiency and reduce racemization. peptide.com
PyBroP A phosphonium-based reagent particularly effective for sterically hindered couplings. peptide.com
Acyl Chlorides Highly reactive species formed in situ, for example with triphosgene, that can overcome steric hindrance. acs.org

The incorporation of building blocks like Fmoc-Benzyl-N-methyl-L-alanine allows for the synthesis of peptides with modified backbones, leading to enhanced stability and unique conformational properties. researchgate.netchemimpex.com

Conformational Analysis and Structural Characterization of Benzyl N Methyl L Alanine Containing Systems

Spectroscopic Probes for Conformational Studies

A variety of spectroscopic techniques are employed to investigate the conformational landscapes of N-methylated polypeptides in both solution and the solid state. These methods provide valuable insights into the secondary structure and local geometry of these complex biomolecules.

Carbon-13 Chemical Shift Analysis in Poly(amino acids)

Carbon-13 Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the conformation of poly(amino acids) in the solid state. The 13C chemical shifts of the alpha-carbon (Cα), beta-carbon (Cβ), and carbonyl carbon are highly sensitive to the local secondary structure. acs.orgacs.orgacs.org

In poly(L-alanine), for instance, distinct 13C chemical shifts are observed for α-helical, β-sheet, and disordered conformations. acs.org The chemical shift differences between the α-helix and β-sheet forms for the Cα, Cβ, and carbonyl carbons are approximately 4.2, -5.0, and 4.6 ppm, respectively. acs.org This conformation-dependent chemical shift has been instrumental in characterizing the structure of various polypeptides. acs.orgacs.org Theoretical calculations, such as the Finite Perturbation Theory (FPT) with the Intermediate Neglect of Differential Overlap (INDO) method, have been used to create contour maps that correlate 13C chemical shifts with the dihedral angles (φ and ψ) of the peptide backbone. acs.org These maps serve as a valuable reference for interpreting experimental NMR data.

The influence of N-methylation on the 13C chemical shifts provides further insight into conformational changes. Studies on copolymers of L-alanine with N-methyl-L-alanine have utilized these chemical shift variations to probe the resulting structures. acs.orgacs.org

Carbon Atomα-Helix Chemical Shift (ppm)β-Sheet Chemical Shift (ppm)Random Coil Chemical Shift (ppm)
~52.5~48.3~50.5
~15.5~20.5~17.0
Carbonyl~176.5~171.9~175.0
Note: The values presented are approximate and can vary depending on the specific polypeptide and experimental conditions. Data is based on studies of poly(L-alanine) and related peptides. acs.orgacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution and Solid-State Conformation

NMR spectroscopy, encompassing both solution and solid-state techniques, is a cornerstone in the conformational analysis of N-methylated amino acids and their polymers. researchgate.netnih.govcambridge.org In solution, high-resolution NMR can provide detailed information about the average conformation and dynamics of peptides. wiley.comnih.gov For poly-N-methyl-L-alanine (PNMA), NMR studies in solvent systems like chloroform-trifluoroacetic acid have revealed distinct spectra for the different proton groups, which have been interpreted based on conformational analysis. wiley.comnih.gov

Solid-state NMR (ssNMR) is particularly powerful for studying the structure of molecules in non-crystalline or amorphous states. nih.govmdpi.comrsc.org Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are used to obtain high-resolution spectra of solid samples, revealing conformation-dependent chemical shifts. acs.orgacs.org These methods have been applied to study the solid-state conformations of various polypeptides, including those containing N-methylated residues. acs.orgacs.orgtitech.ac.jp For instance, the conformation of copolymers of L-alanine with N-methyl-L-alanine and N-benzyl-L-alanine have been successfully characterized using 13C CP/MAS NMR. acs.orgacs.org Furthermore, 15N ssNMR has also been employed to probe the main-chain conformation of polypeptides, with the chemical shift tensor of 15N-labeled L-alanine residues providing valuable information about whether the structure is a right-handed or left-handed α-helix, or a β-sheet. titech.ac.jp

Vibrational Circular Dichroism (VCD) for Probing Conformational Bias

Vibrational circular dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. researchgate.netdntb.gov.ua This method is highly sensitive to the three-dimensional arrangement of atoms and is therefore an excellent probe for conformational bias in peptides. researchgate.netdntb.gov.ua

VCD has been used to investigate the solution conformation of peptides containing N-methylated amino acids. For example, in a study of efrapeptin C analogs where pipecolic acid was replaced by N-methyl-L-alanine, VCD was used to determine if the analogs adopted a 310-helical conformation in solution. researchgate.net The results indicated that N-methylated amino acids, similar to proline, can stabilize discrete peptide conformations. researchgate.net Theoretical calculations, often using density functional theory (DFT), are frequently used in conjunction with experimental VCD spectra to aid in the assignment of vibrational bands and to refine conformational models. nih.govresearchgate.net Solid-state VCD has also been shown to be a valuable tool for studying the conformation of amino acids in the crystalline state, where intermolecular interactions can significantly influence the molecular structure. nih.gov

Solid-State Conformational Analysis

The solid state provides a unique environment to study the intrinsic conformational preferences of polypeptides, free from the complexities of solvent interactions. X-ray diffraction and solid-state NMR are the primary tools for elucidating these structures.

Conformation of Copolymers Incorporating N-Methyl- or N-Benzyl-L-alanine

The incorporation of N-substituted L-alanine residues into polypeptide chains has a profound impact on their solid-state conformation. Solid-state 13C NMR studies have been instrumental in characterizing random copolymers of L-alanine with N-methyl-L-alanine or N-benzyl-L-alanine. acs.orgacs.org By analyzing the conformation-dependent 13C chemical shifts, it is possible to determine the microconformation of these copolymers in the solid state. acs.orgacs.org These findings are often corroborated by other techniques such as infrared spectroscopy and X-ray diffraction. acs.org The steric bulk of the N-benzyl group, for example, can significantly influence the packing and secondary structure of the polymer chains. researchgate.net

Solution-State Conformational Analysis

The solution-state conformation of peptides containing Benzyl-N-methyl-L-alanine is a result of a delicate balance between intramolecular interactions and the influence of the surrounding solvent. nih.govnih.gov N-methylation, the substitution of a methyl group for the hydrogen atom on the backbone amide nitrogen, significantly alters the conformational landscape of peptides. This modification introduces steric hindrance and removes the hydrogen-bond donor capability of the amide, thereby influencing the accessible conformations. nih.gov

Ramachandran-Type Plot Analysis of N-Methylated Alanine (B10760859) Residues

The conformational possibilities of amino acid residues within a peptide are often visualized using a Ramachandran plot, which maps the permissible torsional angles phi (φ) and psi (ψ) of the peptide backbone. pearson.com For N-methylated residues like this compound, these plots reveal a more restricted conformational space compared to their non-methylated counterparts. researchgate.netsmolecule.com

The introduction of the N-methyl group leads to steric clashes that disfavor certain regions of the Ramachandran plot, particularly the α-helical region. researchgate.net Computational studies, such as those using Density Functional Theory (DFT), have been employed to generate Ramachandran-type plots for model N-methylated alanine systems. For instance, calculations on acetyl-N-methyl-L-alanine dimethylamide in an implicit water model show a narrow low-energy region. rsc.org This suggests that the N-methylated alanine residue tends to adopt a more fixed conformation. rsc.org

Experimental and computational studies on N-methyl-L-alanine (N-Me-L-Ala) have identified several stable conformers. A study combining microwave spectroscopy and ab initio calculations identified four distinct conformers for N-Me-L-Ala in the gas phase, stabilized by different types of intramolecular hydrogen bonds. rsc.orgresearchgate.net The most stable conformer features a cis configuration of the COOH group with a bifurcated hydrogen bond between the amino group and the carbonyl oxygen. researchgate.net

The following table summarizes the key dihedral angles for a stable conformer of an L-NMA residue as determined by DFT calculations and validated by X-ray crystallography of a derivative. rsc.org

Dihedral AnglePredicted Value (DFT)Experimental Value (X-ray)
φ (phi)-135°-134.6°
ψ (psi)75°77.7°

This interactive table is based on data from computational and experimental studies on N-methyl-L-alanine derivatives. rsc.org

Identification of Fixed Conformations in Building Blocks

The conformational restrictions imposed by N-methylation can lead to the formation of fixed or highly preferred conformations in peptide building blocks. rsc.org These "pre-organized" building blocks can then be used to construct peptides with predictable three-dimensional structures. rsc.org

The concept of using conformationally fixed building blocks is a powerful strategy in peptide design. By understanding and controlling the conformational biases of individual N-methylated amino acids, it is possible to design peptides with specific and stable secondary structures. researchgate.net Cryogenic "iodide-tagging" negative ion photoelectron spectroscopy (NIPES) has shown that methylation of a glycine-iodide cluster leads to fewer conformations, demonstrating a simplification of the conformational landscape upon methylation. ustc.edu.cn

The table below presents the dihedral angles for the representative solution structure of an NMA hexamer, demonstrating the consistency of the fixed conformation across the peptide chain. rsc.org

Residueφ (phi)ψ (psi)
NMA 1-135° ± 20°75° ± 20°
NMA 2-135° ± 20°75° ± 20°
NMA 3-135° ± 20°75° ± 20°
NMA 4-135° ± 20°75° ± 20°
NMA 5-135° ± 20°75° ± 20°
NMA 6-135° ± 20°75° ± 20°

This interactive table illustrates the conserved dihedral angles in an N-methylated alanine hexamer, based on NMR and molecular dynamics simulation data. rsc.org

Interconversion Between Helical and Beta-Strand Structures in Peptides

The conformational preferences of peptides can be delicately balanced, and in some cases, an equilibrium between different secondary structures, such as α-helices and β-strands, can exist. nih.gov N-methylation can significantly influence this equilibrium. While often disrupting α-helical structures, N-methylation has been observed to favor β-turn and extended β-strand conformations in certain peptide sequences. researchgate.netresearchgate.net

In homochiral sequences (containing residues of the same chirality), N-methylation strongly promotes the formation of a βVI-turn, which is characterized by a cis amide bond. researchgate.net Conversely, in heterochiral sequences, the βII-folded conformation with a trans middle amide bond is generally retained. researchgate.net The introduction of N-methylated residues can also induce turn-like structures in otherwise flexible peptides. researchgate.net

The transition between α-helical and β-strand conformations is a key process in the formation of amyloid fibrils, which are associated with various diseases. nih.gov Studies on fragments of the amyloid-beta peptide have shown that single amino acid substitutions that increase the α-helical content can dramatically decrease fibril formation. nih.gov Conversely, mutations that decrease the propensity for α-helix formation can lead to an increase in amyloid aggregation. nih.gov While not directly involving this compound, these findings highlight the critical role that conformational transitions play in peptide assembly and the potential for N-methylation to modulate these processes.

In some cases, peptides containing N-methylated amino acids can undergo conformational switching, where the peptide exists in multiple, interconverting states. bakerlab.orggla.ac.uk This can be influenced by the surrounding environment and can be a designed feature of the peptide. gla.ac.uk For example, a trans-to-cis switch around an N-methylated amino acid has been observed in the crystal structure of a designed macrocycle. bakerlab.org

Impact of Solvent Interactions on Peptide Conformation

The solvent environment plays a crucial role in determining the conformational preferences of peptides, including those containing this compound. nih.gov The conformational profile of a peptide is a result of the balance between intramolecular interactions within the peptide and intermolecular interactions with the solvent. nih.gov

Polar solvents tend to stabilize more polar peptide conformations. nih.gov DFT studies have shown that N-methylated amino acid derivatives are predicted to be more soluble in water, with a more negative Gibbs free energy of solvation (ΔGsolv), and exhibit increased polarizability and dipole moment compared to their non-methylated analogs. rsc.orgrsc.org This suggests that N-methylated peptides interact more strongly with polar solvent molecules. rsc.org

Molecular dynamics simulations of the alanine dipeptide in various solvents have shown that the populations of different conformations change significantly with the solvent. nih.gov For example, the right-handed α-helix (αR) conformation is stabilized by explicit interactions with the solvent, as it is not a low-energy minimum in the gas phase. upc.edu The polyproline II (PII) conformation is also known to be highly populated in solution. upc.edu

The nature of the solvent can influence the stability of different secondary structures. For instance, in solvents like chloroform, an intramolecularly hydrogen-bonded C7eq conformation is favored for the alanine dipeptide, while in more polar solvents like water, extended (C5) and helical conformations become more populated. nih.gov The table below shows the calculated ClogP values for Ac-X-OMe and its N-methylated analogue, indicating an increase in lipophilicity upon N-methylation. rsc.org

Amino Acid (X)Calculated ClogP (Ac-X-OMe)Calculated ClogP (Ac-(NMe)X-OMe)
Gly-1.13-0.11
Asp-1.74-1.25
Ser-1.41-0.66
Val-0.060.81
Leu0.461.34
Ile0.461.35
Cys-0.680.16
Met-0.320.54
His-1.25-0.29
Phe0.691.25

This interactive table presents data on the calculated lipophilicity (ClogP) of amino acid derivatives and their N-methylated counterparts, highlighting the impact of N-methylation on this property. rsc.org

This increased lipophilicity, coupled with altered hydrogen bonding capabilities, can have a profound effect on how a peptide containing this compound interacts with different solvent environments and biological membranes.

Incorporation of Benzyl N Methyl L Alanine into Peptides and Poly Amino Acids

Strategies for Peptide Synthesis Integration

The integration of Benzyl-N-methyl-L-alanine into peptide chains requires specialized strategies to accommodate its distinct structure. Standard peptide synthesis protocols often need modification to achieve efficient coupling and avoid steric hindrance issues associated with the N-methyl group.

As a Core Building Block for Peptide-Based Drug Development

This compound serves as a crucial building block in the development of novel peptide-based therapeutics. chemimpex.com Its incorporation is a strategic approach to enhance the drug-like properties of peptides. The benzyl (B1604629) group increases lipophilicity, which can improve a peptide's ability to cross cellular membranes, while the N-methylation provides resistance to enzymatic degradation by proteases. nih.govchemimpex.com This enhanced stability and bioavailability are critical for the development of effective peptide drugs. chemimpex.com Furthermore, the conformational constraints imposed by the N-methyl group can lock the peptide into a bioactive conformation, leading to higher binding affinity and specificity for its target. rsc.org

Feature of this compoundImpact on Peptide-Based Drug Development
N-methylation Increased resistance to enzymatic degradation, enhanced conformational rigidity. nih.govrsc.org
Benzyl Group Enhanced lipophilicity and potential for improved membrane permeability. chemimpex.com
Overall Structure Serves as a chiral auxiliary in asymmetric synthesis. chemimpex.com

Applications in Solid-Phase Peptide Synthesis for Complex Sequences

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide production, and the inclusion of N-methylated amino acids like this compound presents specific challenges and opportunities. peptide.com The N-methyl group can significantly slow down the coupling reaction due to steric hindrance. To overcome this, specialized coupling reagents and protocols are often employed.

For instance, the use of stronger activating agents or elevated temperatures may be necessary to drive the coupling reaction to completion. The choice of protecting groups for the amino and carboxyl termini is also critical. libretexts.orgpeptide.com The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection scheme is one strategy used, where the Boc group temporarily protects the N-alpha nitrogen and benzyl-based groups protect the sidechains. peptide.compeptide.com While not fully orthogonal, the differential acid lability of these groups allows for their selective removal. peptide.com

Despite these challenges, the incorporation of this compound is highly desirable for creating complex peptide sequences with tailored properties. Its ability to disrupt secondary structures like beta-sheets can be advantageous in preventing peptide aggregation during synthesis, a common issue with "difficult" sequences.

Ribosomal and Non-Ribosomal Peptide Synthesis Paradigms

Beyond chemical synthesis, the incorporation of non-proteinogenic amino acids like this compound into peptides is being explored through biological systems, primarily by manipulating the ribosomal machinery.

Genetic Code Reprogramming for Nonproteinogenic Amino Acid Incorporation

Genetic code reprogramming allows for the site-specific incorporation of non-standard amino acids into a growing polypeptide chain. acs.orgnih.gov This is achieved by reassigning a specific codon, often a stop codon like amber (UAG), to a non-proteinogenic amino acid. core.ac.uk This process requires an engineered tRNA that recognizes the reassigned codon and an aminoacyl-tRNA synthetase that specifically charges this tRNA with the desired non-standard amino acid.

In the context of N-methylated amino acids, including N-methyl-L-alanine, a flexizyme-based de novo tRNA acylation system can be used in conjunction with a reconstituted cell-free translation system (PURE system). acs.orgnih.gov The flexizyme is an RNA catalyst that can charge tRNA with a wide variety of non-proteinogenic amino acids, bypassing the need for a specific synthetase for each one. nih.gov This approach has enabled the successful ribosomal incorporation of multiple N-methylated amino acids into a single peptide chain. acs.orgnih.gov

Ribosomal Incorporation into mRNA-Displayed Peptide Libraries

mRNA display is a powerful in vitro selection technique used to generate vast libraries of peptides and identify those with high affinity for a specific target. rsc.orgresearchgate.net The technology links each peptide phenotypically to its encoding mRNA genotypically. The ribosomal incorporation of non-proteinogenic amino acids, such as derivatives of this compound, into these libraries significantly expands their chemical diversity and potential for discovering novel drug leads. rsc.orgresearcher.life

For example, a method has been developed for the ribosomal incorporation of N-acetyl-3,5-bis(chloromethyl)benzylthio-L-alanine to create an mRNA-displayed bicyclic peptide library. rsc.orgresearcher.lifersc.org This demonstrates the feasibility of using complex, modified amino acids in a high-throughput screening platform. The successful construction of such libraries opens up new avenues for selecting peptides with enhanced structural and functional properties. rsc.org

Influence of Ribosomal Factors (e.g., EF-Tu, EF-P, ABC-F Proteins) on Incorporation Efficiency

The efficiency of ribosomal incorporation of non-proteinogenic amino acids is often limited by their poor interaction with the translational machinery. oup.comnih.gov Several ribosomal factors play crucial roles in this process, and their manipulation can enhance the incorporation of challenging monomers like N-methylated amino acids.

Elongation Factor-Tu (EF-Tu): This G-protein is responsible for delivering aminoacyl-tRNAs to the A-site of the ribosome. The affinity of EF-Tu for npAA-tRNAs is often low. However, engineering the tRNA body, such as using tRNA(Pro1E2), can enhance its interaction with EF-Tu and improve delivery. oup.comnih.gov

Elongation Factor-P (EF-P): EF-P is known to alleviate ribosomal stalling during the synthesis of poly-proline sequences. It has also been shown to enhance the incorporation of various backbone-modifying non-proteinogenic amino acids, including N-methylated ones, by facilitating peptidyl transfer. oup.comnih.gov

ATP-Binding Cassette Family-F (ABC-F) Proteins: Proteins like Uup have been shown to increase the translation levels of peptides containing consecutive non-proteinogenic amino acids. oup.com The presence of Uup can enhance the incorporation efficiency of challenging monomers, and its combination with EF-P can lead to even greater improvements for certain N-methylated amino acids. oup.com

Ribosomal FactorFunction in npAA Incorporation
EF-Tu Delivers aminoacyl-tRNA to the ribosome; engineered tRNAs can improve its efficiency for npAAs. oup.comnih.gov
EF-P Alleviates ribosomal stalling and enhances peptidyl transfer for backbone-modified npAAs. oup.comnih.gov
ABC-F Proteins (e.g., Uup) Increase translation levels of peptides containing consecutive npAAs. oup.com

Challenges and Advances in Consecutive and Multiple Incorporation of N-Methylated Amino Acids

The incorporation of N-methylated amino acids, such as this compound, into peptide chains presents considerable synthetic hurdles. The steric hindrance caused by the methyl group on the amide nitrogen makes peptide bond formation more difficult compared to their non-methylated counterparts. scielo.org.mxcem.com This steric bulk can impede the coupling efficiency, especially when attempting to incorporate multiple N-methylated residues consecutively. cem.comacs.org

Furthermore, ribosomal synthesis has emerged as a potential pathway for incorporating multiple N-methylated amino acids. While challenging due to the cumulative effects of inefficient incorporation which can lower peptide yield, researchers have successfully demonstrated the synthesis of peptides containing up to three N-methylated amino acids by utilizing a reconstituted E. coli translation system. acs.orgnih.gov This approach often requires supplementing the system with specifically aminoacylated and chemically methylated tRNA. nih.gov Efforts are also being made to improve the consecutive incorporation of N-methylated amino acids by engineering tRNA sequences and utilizing protein factors that can enhance their incorporation efficiency. oup.com

Side reactions are another significant challenge. The synthesis of N-methylated amino acids themselves can be complex, and their introduction into a peptide chain can sometimes lead to unintended chemical modifications. krisp.org.zaresearchgate.net Careful selection of synthetic methods, both in solution and on solid phase, and vigilant detection are crucial to prevent these side reactions. krisp.org.za

Design and Synthesis of Polypeptides and Copolypeptides

Bottom-Up Design Principles for Diverse Peptide Shapes

The "bottom-up" approach to peptide design leverages the intrinsic conformational preferences of specific amino acid residues to construct well-defined three-dimensional shapes. nih.govcolostate.edu This method contrasts with the global stabilization of proteins, which relies on a complex network of long-range interactions. nih.gov By using conformationally constrained building blocks, it is possible to create diverse peptide shapes with a minimal number of residues. nih.gov

N-methylated amino acids, like N-methyl-L-alanine, are particularly valuable in this context. The N-methylation restricts bond rotation, fixing the local conformation of the residue. nih.gov This per-residue conformational control allows for a more direct and straightforward design of peptide shapes. nih.gov Oligomers of N-methyl-L-alanine and N-methyl-D-alanine have been used to realize sub-nanometer conformational control, demonstrating the potential to build a wide variety of peptide structures. nih.gov This approach offers significant opportunities for creating bio-functional molecules by designing specific local loop structures, which are often key to biological activity. nih.gov

Synthesis of Poly(N-methyl L-alanine)

The synthesis of poly(N-methyl L-alanine) has been achieved through various polymerization techniques. One notable method is the polycondensation of an activated urethane (B1682113) derivative of N-methyl L-alanine. researchgate.net This phosgene-free approach involves heating the N-phenoxycarbonyl derivative at 60 °C in the presence of an amine initiator, such as n-butylamine, in a solvent like N,N-dimethylacetamide (DMAc). researchgate.net The polymerization proceeds with the elimination of phenol (B47542) and carbon dioxide. researchgate.net During this process, the formation of the N-methylated N-carboxyanhydride (NCA) has been observed as an intermediate. researchgate.net However, a common by-product is the cyclic dimer, diketopiperazine, which can form via a backbiting mechanism. researchgate.net

Another primary method for synthesizing poly(amino acids) is the ring-opening polymerization (ROP) of α-amino acid N-carboxyanhydrides (NCAs). nih.govmdpi.com This technique is widely used for its ability to produce polymers with controlled molecular weights and defined sequences. nih.gov

The synthesis of poly(N-methyl-L-alanine) has been described, and the resulting polymers have been studied using techniques like nuclear magnetic resonance (NMR) and circular dichroism (CD) to confirm their structure and conformational properties. capes.gov.br

Controlled Synthesis of N-Alkyl Poly(L-alanine) and Copolymers

The synthesis of N-substituted polypeptides, including N-alkyl poly(L-alanine), is generally challenging due to steric hindrance. acs.org A successful strategy for the controlled synthesis of these polymers is the primary amine-initiated and acetic acid-catalyzed ring-opening polymerization of N-alkyl-(L)-alanine N-carboxyanhydrides (N-Alkyl-(L)-Ala-NCAs). acs.org Conducting this polymerization in a solvent with low polarity and low proton-accepting ability, such as toluene, allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions. acs.org

This method has been shown to be effective for various N-alkyl substituents. acs.org Furthermore, these N-Alkyl-(L)-Ala-NCAs can be copolymerized with other monomers, which opens the door to creating structurally diverse copolymers with tunable properties. acs.org The ability to synthesize well-defined N-alkyl poly(L-alanine) and its copolymers makes these materials attractive for applications in self-assembly and the biomedical field, owing to their hydrophobicity, crystallinity, and stable helical structures. acs.org

The synthesis of the N-alkyl-(L)-alanine NCA monomers often starts from Boc-L-Ala-OH, which is N-alkylated using an alkyl iodide and a base like sodium hydride. doi.org The resulting Boc-protected N-alkyl amino acid is then cyclized to the NCA monomer using a reagent such as phosphorus trichloride (B1173362) (PCl₃). doi.org

Table 1: Synthesis of N-Alkyl Poly(L-alanine) via ROP of N-Alkyl-(L)-Ala-NCAs

N-Alkyl Group Initiator Catalyst Solvent Outcome
Various alkyls Primary amine Acetic acid Toluene Controlled molecular weights, narrow distributions. acs.org

Control of Molecular Weight and Terminal Structures in Polymerization

Controlling the molecular weight and the structure of the polymer chain ends is crucial for producing well-defined polypeptides with specific properties. rsc.org In the ring-opening polymerization (ROP) of N-carboxyanhydrides (NCAs), the molecular weight can often be controlled by adjusting the initial molar ratio of the monomer to the initiator ([M]/[I]). researchgate.netresearchgate.net

For the synthesis of poly(N-methyl L-alanine) via the polycondensation of N-phenoxycarbonyl derivatives, varying the feed ratio of the urethane derivative to the n-butylamine initiator allows for the control of the resulting polypeptide's molecular weight. researchgate.net Analyses using size-exclusion chromatography (SEC) and matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry have confirmed this control and have also shown that the initiator, n-butylamine, is successfully incorporated at the chain end. researchgate.netresearchgate.net

In the ROP of NCAs, the choice of initiator is critical. While traditional primary amine initiators can be used, systems using organosilicon initiators like hexamethyldisilazane (B44280) (HMDS) have demonstrated better control over molecular weight and molecular weight distribution. The use of primary amine hydrochlorides as initiators for N-phenoxycarbonyl-functionalized α-amino acids (NPCAs) has also been shown to proceed with high initiating efficiency, allowing for predictable molecular weights. researchgate.net

The development of controlled/"living" radical polymerization techniques, such as photoinduced electron/energy transfer-reversible addition–fragmentation chain transfer (PET-RAFT) polymerization, has also provided a robust method for synthesizing amino acid-based polymers with controlled molecular weights and narrow distributions (Mw/Mn < 1.20). rsc.org

Table 2: Factors Influencing Molecular Weight and Terminal Structure Control

Polymerization Method Controlling Factor Analytical Confirmation
Polycondensation of Urethane Derivatives Monomer/Initiator feed ratio. researchgate.net SEC, MALDI-TOF MS. researchgate.net
ROP of NCAs Monomer/Initiator feed ratio, researchgate.netresearchgate.net Initiator type (e.g., HMDS). GPC, MALDI-TOF MS. researchgate.net

Influence on Peptide and Polypeptide Conformation and Stability

Studies on poly(N-methyl-L-alanine) have shown that it can exist as an ordered helical structure in certain solvents, with the amide bonds predominantly in the trans configuration. capes.gov.br However, the addition of a strong acid like trifluoroacetic acid (TFA) can induce a conformational transition, leading to the observation of both cis and trans amide conformations. capes.gov.br N-alkyl poly(L-alanine)s, in general, tend to adopt a relatively extended helical structure, similar to the polyproline II (PPII) helix. acs.org This helical structure has been found to be stable and largely unaffected by the elongation of the alkyl side chains or by increases in temperature. acs.org

The substitution of a backbone amide with an N-alkyl group can disrupt hydrogen-bonding patterns that are crucial for stabilizing canonical secondary structures like α-helices and β-sheets. acs.org However, this same modification can enhance other properties. For instance, N-methylation can increase a peptide's resistance to enzymatic degradation by proteases. nih.govrsc.org The N-alkyl group can block cleavage sites along the peptide backbone. rsc.org This increased stability, along with enhanced membrane permeability, makes N-methylated peptides highly desirable in drug discovery. nih.gov

In the context of bottom-up design, the conformational rigidity imparted by N-methylation is a key advantage, allowing for the construction of stable, predetermined shapes. nih.gov

Table 3: Effects of N-Methylation on Peptide and Polypeptide Properties

Property Effect of N-Methylation Rationale
Conformation Promotes extended helical structures (e.g., PPII-like). acs.org Can disrupt α-helices and β-sheets. acs.org Restricted rotation around the Cα-N bond. nih.gov Disruption of backbone hydrogen bonding. acs.org
Stability Increased resistance to proteolysis. nih.govrsc.org Steric hindrance at cleavage sites. rsc.org
Solubility Can increase aqueous solubility and lipophilicity. scielo.org.mxchemimpex.com Alteration of the molecule's polarity. chemimpex.com

| Isomerism | Can favor trans amide bonds but cis can be induced. capes.gov.br | N-methyl group influences the energy barrier between cis and trans isomers. |

Enhancement of Proteolytic Stability in Peptide Structures

A primary challenge in the development of peptide-based therapeutics is their susceptibility to degradation by proteases in the body. The introduction of an N-methyl group on the amide nitrogen, as seen in this compound, sterically hinders the approach of proteases, thereby enhancing the peptide's resistance to enzymatic cleavage. smolecule.comnih.gov

Systematic studies involving N-methyl scanning mutagenesis, where single N-methyl residues are incorporated into a peptide sequence, have demonstrated a dramatic increase in resistance to proteolysis. nih.gov This enhanced stability is not necessarily localized to the site of modification but can extend over a window of several residues. nih.gov For instance, the incorporation of a single N-methyl amino acid can increase resistance to proteolysis by factors ranging from 72 to over 1000-fold, depending on the specific protease and the position of the N-methylated residue. smolecule.com This protection arises from the conformational constraints imposed by the N-methyl group, which can limit the peptide's ability to adopt the extended conformation typically required for protease binding and catalysis. smolecule.com

Table 1: Impact of N-Methylation on Proteolytic Resistance

Modification Fold-Increase in Resistance Mechanism Reference
Single N-methyl residue incorporation 72 to >1000 Conformational rigidity, steric hindrance smolecule.comnih.gov

Role in Stabilizing Discrete Peptide Conformations

The incorporation of N-methylated amino acids can lead to the formation of highly constrained conformations with limited backbone mobility. smolecule.com This is particularly evident in cyclic peptides, where N-methylation can work in concert with the cyclic structure to create peptides with dramatically reduced susceptibility to proteolytic attack due to their rigid conformations. smolecule.com Advanced spectroscopic techniques have confirmed that stable N-methylated peptides often adopt highly constrained three-dimensional arrangements. smolecule.com The energy associated with these stabilized conformations can be significant, driving the peptide into a specific and predictable shape. smolecule.com

Table 2: Conformational Effects of N-Methylation

Effect Mechanism Significance Reference
Restricted bond rotation Steric hindrance from N-methyl group Fixes the conformation of the individual residue researchgate.netrsc.org
Stabilized discrete conformations Limited backbone mobility Leads to predictable 3D structures smolecule.com

Induction of Helicity and Other Secondary Structures

The influence of N-methylated amino acids on the formation of secondary structures, such as helices, is a complex and position-dependent phenomenon. smolecule.com While N-methylation can disrupt the hydrogen-bonding patterns that are crucial for the formation of α-helices and β-sheets, it can also be used to induce specific types of turns and helical structures. smolecule.comnih.gov

In some cases, particularly in α-helical antimicrobial peptides, the incorporation of N-methyl amino acids can lead to a reduction in α-helix content and an increase in β-turn and unordered structures. smolecule.com However, the strategic placement of N-methylated residues can also induce or stabilize specific helical conformations. For example, oligomers of N-methyl-L-alanine have been shown to form stable helical structures in solution. researchgate.net The ability to control the screw-sense (left-handed or right-handed) of a helix can also be influenced by the chirality of the N-methylated amino acid and the nature of its N-terminal protecting group. researchgate.netexplorationpub.com The formation of 3(10)-helices, which are thinner and more elongated than α-helices, can also be promoted by the inclusion of N-methylated residues. explorationpub.com

Table 3: Influence of N-Methylation on Secondary Structures

Context Effect of N-Methylation Structural Outcome Reference
α-Helical Antimicrobial Peptides Disruption of H-bonds Reduction in α-helicity, increase in β-turns smolecule.com
Oligo-N-methyl-L-alanine Per-residue conformational restriction Formation of stable helical structures researchgate.net
Achiral Helical Peptides Chiral induction Control of helix screw-sense researchgate.netexplorationpub.com

Modifications for Improved Membrane Permeability

A significant hurdle for many peptide drugs is their poor ability to cross cell membranes. The introduction of N-methyl groups, as in this compound, is a well-established strategy to enhance the membrane permeability of peptides. researchgate.netgoogle.comnih.govtu-dortmund.de This improvement is primarily attributed to two factors: an increase in lipophilicity and the disruption of intramolecular and intermolecular hydrogen bonds.

Table 4: Impact of N-Methylation on Membrane Permeability

Mechanism Physicochemical Change Result Reference
Masking of H-bond donors Increased lipophilicity Enhanced partitioning into lipid bilayer nih.gov
Disruption of H-bonding Reduced solvation Favorable transfer from aqueous to lipid environment nih.gov

Computational and Theoretical Investigations of Benzyl N Methyl L Alanine

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of Benzyl-N-methyl-L-alanine at an electronic level. These methods provide a detailed picture of molecular structure, stability, and reactivity.

Density Functional Theory (DFT) Optimization for Structural Insights

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure and predict the geometry of molecules. For amino acid derivatives like this compound, DFT calculations are employed to determine the most stable three-dimensional conformations by optimizing the molecular geometry. This process involves finding the lowest energy arrangement of the atoms, which corresponds to the most probable structure of the molecule.

Researchers use DFT to analyze key structural parameters such as bond lengths, bond angles, and dihedral angles. For N-methylated and N-benzylated amino acids, these calculations are crucial for understanding how these modifications influence the local geometry compared to natural amino acids. For instance, DFT studies on oligomers of N-methyl-L-alanine have been used to generate Ramachandran-type plots, which map the sterically allowed dihedral angles (φ and ψ) and thus predict the conformational preferences of the peptide backbone. rsc.orgresearchgate.netresearchgate.net Studies on similar complex amino acid derivatives have successfully used DFT methods, such as B3LYP with various basis sets (e.g., 6-31G* or 6-311G), to model the molecule's structure and vibrational frequencies. orientjchem.orgresearchgate.net This structural information is foundational for understanding how this compound will behave when incorporated into a larger peptide chain.

Computational MethodInformation GainedRelevance to this compound
DFT Geometry Optimization - Most stable 3D structure- Bond lengths and angles- Dihedral angles (φ, ψ)Predicts the preferred conformation and steric profile of the residue.
Vibrational Frequency Calculation - Theoretical infrared (IR) spectraConfirms the stability of the optimized structure (no imaginary frequencies) and aids in experimental characterization. orientjchem.org
Ramachandran Plot Generation - Allowed conformational spaceDefines the range of backbone conformations the residue can adopt within a peptide. rsc.orgresearchgate.netresearchgate.net

Analysis of Electronic Properties (e.g., HOMO-LUMO, Electrostatic Surface Potential)

Beyond structural optimization, DFT is used to analyze the electronic properties that govern a molecule's reactivity and intermolecular interactions. Key properties include the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).

The HOMO and LUMO, often called frontier orbitals, are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical stability; a larger gap implies higher stability and lower reactivity. conicet.gov.arnih.govnih.gov For this compound, analyzing these orbitals can predict its role in electronic interactions within a peptide or at a protein-ligand interface.

The Molecular Electrostatic Potential (MEP) surface is a color-coded map that visualizes the charge distribution around a molecule. orientjchem.orgresearchgate.net It helps identify regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). For this compound, the MEP surface would reveal the electrostatic character of the benzyl (B1604629) group, the N-methyl group, and the carboxylic acid, providing crucial insights into its potential for forming hydrogen bonds, salt bridges, and other non-covalent interactions. researchgate.net This information is vital for predicting how the modified amino acid will interact with its environment, such as a solvent or a protein binding pocket. researchgate.netaiche.org

Electronic PropertyDescriptionSignificance for this compound
HOMO (Highest Occupied Molecular Orbital) The outermost orbital containing electrons; acts as an electron donor.Indicates the propensity to participate in reactions as a nucleophile. conicet.gov.ar
LUMO (Lowest Unoccupied Molecular Orbital) The innermost empty orbital; acts as an electron acceptor.Indicates the propensity to participate in reactions as an electrophile. conicet.gov.ar
HOMO-LUMO Gap The energy difference between HOMO and LUMO.A larger gap suggests higher chemical stability and lower reactivity. conicet.gov.aracs.org
Molecular Electrostatic Potential (MEP) Visualizes the charge distribution on the molecule's surface.Identifies positive and negative regions, predicting sites for electrostatic interactions and hydrogen bonding. orientjchem.orgbiorxiv.org

Molecular Dynamics Simulations of this compound Containing Peptides

While quantum calculations examine the static properties of a single molecule, molecular dynamics (MD) simulations provide a dynamic view of how peptides containing this compound behave over time, often in a solvated environment or interacting with other molecules.

Elucidation of Conformational Behavior and Dynamics

Incorporating N-methylated amino acids like this compound into a peptide chain can dramatically alter its conformational landscape. N-methylation removes the amide proton, eliminating its ability to act as a hydrogen bond donor, and introduces steric constraints that restrict the rotation around the peptide backbone.

Studies of Protein-Ligand Interactions and Enzyme Mechanisms

A primary goal of using modified amino acids is to enhance the interaction of a peptide with a biological target, such as a protein receptor or an enzyme. MD simulations are a cornerstone for studying these interactions at an atomic level.

By simulating a peptide containing this compound in complex with its target protein, researchers can identify key binding interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions. acs.orgnih.gov These simulations can reveal why a particular modification enhances binding affinity or selectivity. Furthermore, methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) can be used to calculate the binding free energy, providing a quantitative estimate of binding strength. nih.govresearchgate.net This approach has been used successfully to discriminate between active and inactive peptide inhibitors based on their calculated binding affinities. acs.orgnih.govresearchgate.net Such studies are crucial for the rational design of new peptide-based drugs. nih.gov

Force Field Development for Enhanced Simulation Accuracy

The accuracy of MD simulations is entirely dependent on the quality of the force field used to describe the potential energy of the system. Standard force fields, such as AMBER and GROMOS, are well-parameterized for the 20 natural amino acids but often lack parameters for non-canonical residues like this compound. frontiersin.org

Therefore, a significant area of computational research is the development of new force field parameters for modified amino acids. frontiersin.org This process typically involves using high-level quantum mechanical calculations (e.g., DFT) to derive key parameters, especially the partial atomic charges, using methods like the Restrained Electrostatic Potential (RESP) fitting approach. nih.govresearchgate.netfrontiersin.org Torsion parameters are also optimized to reproduce the potential energy surfaces calculated from quantum mechanics.

Projects like Forcefield_NCAA have developed AMBER-compatible parameters for a large library of 147 non-canonical amino acids, including N-methylated residues. aiche.orgacs.orgnih.govresearchgate.netmybiosoftware.com These new force fields are validated by testing their ability to reproduce experimental data, such as hydration free energies or relative binding affinities. aiche.org The availability of accurate, validated force fields is critical for enabling reliable and predictive MD simulations of peptides containing this compound and other unnatural amino acids. aiche.org

Force Field ProjectDescriptionApplicable Residues
Forcefield_NCAA A set of AMBER ff03-compatible charge parameters for 147 non-canonical amino acids. acs.orgnih.govmybiosoftware.comIncludes N-methylated and β-amino acids. aiche.orgnih.gov
Amber ff14SB Derivative Development of parameters for 18 phenylalanine and tyrosine derivatives compatible with Amber ff14SB. frontiersin.orgPhenylalanine and Tyrosine derivatives. frontiersin.org
GROMOS54a7 Derivative Parameters developed for post-translationally modified amino acids for use with the GROMACS package. frontiersin.orgPost-translationally modified amino acids. frontiersin.org

In Silico Modeling of Molecular Interactions and Conformational Landscapes

Computational and theoretical investigations provide powerful tools for understanding the structural and interactive properties of modified amino acids like this compound. Through in silico modeling, researchers can explore the vast conformational space and predict molecular interactions that govern the behavior of such molecules within a biological system. These methods, including Density Functional Theory (DFT) calculations and Molecular Dynamics (MD) simulations, are essential for predicting the three-dimensional structures, energy landscapes, and binding affinities of peptides incorporating these unique residues. scientific.netbiotechnologia-journal.org The N-methylation and the addition of a benzyl group introduce significant steric constraints and hydrophobic properties, which drastically alter the conformational preferences compared to native L-alanine. rsc.org

Ramachandran Plot Derivations from Computational Data

The Ramachandran plot is a fundamental tool in structural biology for visualizing the sterically allowed regions for the backbone dihedral angles, phi (φ) and psi (ψ), of amino acid residues in a polypeptide chain. nih.govnih.gov For non-standard amino acids like this compound, computational methods are indispensable for deriving these plots, as experimental data from a large number of protein structures are unavailable. DFT calculations are used to systematically rotate the φ and ψ angles and calculate the potential energy of each resulting conformer, generating a potential energy surface that highlights low-energy, stable conformations. rsc.org

For the related compound N-methyl-L-alanine (L-NMA), computational studies have shown that its conformational freedom is significantly restricted. rsc.org The Ramachandran-type plot for an L-NMA model has a very narrow low-energy region. rsc.org This contrasts sharply with the broader allowed regions seen for standard amino acids like L-alanine. nih.gov The presence of the methyl group on the nitrogen atom creates steric hindrance that limits the possible backbone conformations. rsc.orgresearchgate.net The addition of a bulky benzyl group, as in this compound, would be expected to introduce even greater steric constraints, further narrowing the allowed conformational space.

Computational studies on minimal models of N-methyl-L-alanine oligomers suggest that the residue forms a fixed conformation in water. rsc.org The table below summarizes the computationally derived dihedral angles for the most stable conformer of a minimal L-NMA model, which serves as a foundational reference for understanding the backbone preferences of N-methylated alanine (B10760859) residues.

Table 1: Computationally Derived Dihedral Angles for the Lowest Energy Conformer of an N-methyl-L-alanine (L-NMA) Minimal Model in a Simulated Aqueous Environment. rsc.org
Residue ModelDihedral Angle (φ)Dihedral Angle (ψ)Computational Method
Acetyl-N-methyl-L-alanine dimethylamide-135°75°DFT (B3LYP/6-31G(d) with implicit water model)

Rational Design of Peptide Inhibitors and Active Site Interactions

The unique structural properties of this compound make it a valuable building block in the rational design of peptide inhibitors. frontiersin.org Rational design aims to create peptidomimetics that mimic the structure of a native peptide ligand to disrupt protein-protein interactions (PPIs) or inhibit enzyme activity. frontiersin.org The incorporation of N-methylated amino acids is a common strategy to overcome the limitations of natural peptides, such as poor metabolic stability and low cell permeability. frontiersin.orgresearchgate.net The N-methyl group protects the adjacent amide bond from proteolytic cleavage by enzymes. smolecule.com

In silico modeling plays a crucial role in predicting how a peptide inhibitor incorporating this compound will interact with its target protein's active site. nih.gov Molecular docking simulations can predict the binding pose and affinity of the inhibitor, while molecular dynamics simulations can assess the stability of the protein-inhibitor complex over time. biotechnologia-journal.orgnih.gov The benzyl group is particularly significant in this context. Its bulky and hydrophobic nature can be exploited to form favorable van der Waals and hydrophobic interactions with nonpolar pockets in a target's binding site. acs.org For example, in the design of inhibitors for peptide deformylase, a benzyl group at a specific position was found to be the second most potent option for interacting with the enzyme, following an n-butyl group. acs.org

The table below outlines key strategies in rational peptide inhibitor design that are relevant to the use of modified residues like this compound.

Table 2: Strategies in Rational Design of Peptide Inhibitors Utilizing Modified Amino Acids.
Design StrategyPurposeRole of this compoundSupporting Rationale
N-methylationIncrease metabolic stability against proteolysis; Conformational restriction.The N-methyl group provides inherent resistance to enzymatic cleavage. frontiersin.orgsmolecule.com
Hydrophobic Side Chain IntroductionTarget hydrophobic pockets in the active site for improved binding affinity.The benzyl group serves as a bulky, hydrophobic moiety for strong interactions. acs.org
Conformational Constraint (Pre-organization)Reduce the entropic penalty of binding, leading to higher affinity and selectivity.The combination of N-methylation and the bulky benzyl group severely restricts backbone and side-chain rotation. researchgate.netijbs.com
CyclizationEnhance stability and conformational rigidity.Can be incorporated into cyclic peptide scaffolds to further stabilize a bioactive conformation. ijbs.comnih.gov

Advanced Applications and Functionalization of Benzyl N Methyl L Alanine in Chemical Biology and Materials Science

Role as Building Blocks in Bioactive Molecule Development

The distinct characteristics of Benzyl-N-methyl-L-alanine make it a crucial starting point for the development of new bioactive compounds, from neuroscience research tools to key components in next-generation pharmaceuticals.

Exploration in Neuroscience Research for Neurotransmitter Activity Studies

This compound is utilized in neuroscience research to investigate the activity of neurotransmitters. chemimpex.com Its structure allows it to serve as a tool to help scientists understand the mechanisms of action for various neuroactive compounds. chemimpex.com The N-methylated feature, in particular, is a key area of exploration in neuropharmacological studies for its potential to influence neurotransmitter systems. While research on the related compound N-Methyl-DL-alanine has explored interactions with NMDA receptors, this compound provides a specific scaffold for probing these complex neural pathways.

Development of Intermediates for Pharmaceutical Synthesis

Furthermore, it functions as a valuable chiral auxiliary in asymmetric synthesis. This allows for the precise creation of compounds with specific stereochemistry, a critical factor in the efficacy and safety of many modern drugs. chemimpex.com Its role as an intermediate is pivotal for accessing complex, enantiomerically pure substances that are essential for drug discovery and development. chemimpex.com

Table 1: Properties of this compound for Pharmaceutical Synthesis

Property Benefit in Pharmaceutical Synthesis Source
Enhanced Lipophilicity Improves the ability of a drug to cross biological membranes, potentially increasing bioavailability. chemimpex.com
Improved Stability Increases resistance to degradation, leading to a longer shelf-life and more effective therapeutic action. chemimpex.com
Chiral Auxiliary Enables the synthesis of compounds with specific three-dimensional structures (stereoisomers), which is crucial for targeted drug action. chemimpex.comchemimpex.com

| Versatile Building Block | Can be incorporated into a wide variety of molecular structures, particularly peptide-based drugs. | chemimpex.com |

Engineering of Peptide and Peptidomimetic Scaffolds

The conformational constraints imposed by the N-methylated backbone of this compound are highly advantageous in the field of protein and peptide engineering. This feature allows for the precise design of molecular shapes and architectures, which is fundamental to their biological function.

De Novo Design of Biofunctional Molecules with Controlled Shapes

De novo design involves creating entirely new molecules with specific, predetermined functions. The N-methyl-L-alanine scaffold is a powerful tool in this endeavor. The rotation of the peptide bond is significantly restricted in N-methylated amino acids, fixing the local conformation of the molecule. rsc.orgchemrxiv.orgresearchgate.net This property allows it to serve as a rigid building block, enabling the bottom-up design of peptides with controlled, predictable shapes. rsc.orgresearchgate.net

This local shape control, which relies on the inherent strain of each residue, is distinct from the global stabilization seen in natural proteins, which depends on numerous long-range interactions. rsc.orgchemrxiv.org By using oligomers of N-methyl-alanine, researchers can construct diverse and precise molecular shapes, opening up opportunities to design novel biofunctional molecules like catalysts and drugs from a minimal set of amino acid residues. rsc.orgchemrxiv.orgresearchgate.net

Construction of Macrocyclic Peptide Architectures

Macrocyclization is a widely used strategy to enhance the therapeutic properties of peptides, as it restricts their conformational flexibility, which can lead to higher binding affinity and improved stability against enzymatic degradation. nih.govrsc.org The incorporation of N-alkylated residues like this compound is a key strategy in this field. nih.govrsc.org

Research has demonstrated that synthetic procedures can be optimized to create macrocyclic peptides containing multiple N-alkylated units, including N-alkylated alanines. nih.govnih.gov These highly N-alkylated structures are expected to exhibit greater resistance to proteases and enhanced cell permeability compared to simpler macrocyclic peptides. nih.gov In some cases, the inclusion of an N-methylated amino acid has been shown to positively influence the stereoselectivity of the cyclization reaction itself. Furthermore, advanced screening platforms like the Random Nonstandard Peptides Integrated Discovery (RaPID) system can incorporate N-methylated amino acids to generate and screen vast libraries of macrocyclic peptides for drug discovery. acs.org

Synthesis of Combinatorial Libraries of N-Alkylated Peptides and Peptoids

Combinatorial chemistry is a powerful method for discovering new bioactive molecules by synthesizing and screening large numbers of compounds. There is significant interest in creating libraries of N-alkylated peptides because these modifications can greatly improve bioavailability. rsc.orgnih.gov

Efficient, high-quality combinatorial libraries of macrocycles containing N-alkylated alanines can be created using split-and-pool solid-phase synthesis. nih.govrsc.orgnih.gov This approach allows for the generation of a large number of distinct compounds for screening. These libraries can be designed with significant structural diversity by varying the stereochemistry (using both L- and D-isomers) at different positions in the peptide chain. nih.gov The resulting libraries of conformationally constrained macrocycles are a valuable source for identifying novel ligands for a variety of protein targets. nih.gov

Table 2: Comparison of Peptide-Based Combinatorial Libraries

Library Type Backbone Structure Key Features Application Focus Source
Standard Peptides L- or D-amino acids Natural backbone, flexible, prone to degradation. Mimicking natural protein interactions. nih.gov
Peptoids N-alkylated glycines Achiral backbone, highly flexible, protease resistant, lacks H-bond donors. Drug discovery, materials science. core.ac.uk

| N-Alkylated Peptides | N-alkylated alanines, etc. | Chiral backbone, conformationally constrained, protease resistant. | High-affinity protein ligands, structured peptidomimetics. | nih.govnih.gov |

Development of Synthetic Receptors and Supramolecular Assemblies

The unique structural characteristics of this compound, a derivative of the amino acid alanine (B10760859), make it a valuable component in the sophisticated fields of synthetic receptor design and supramolecular chemistry. chemimpex.comwikipedia.org Its N-methylated backbone and benzyl (B1604629) group contribute to specific conformational preferences and intermolecular interactions that are crucial for the construction of complex molecular architectures.

Design Principles for Peptide-Based Synthetic Receptors

The design of synthetic receptors that can selectively bind to specific molecules, such as amino acids or peptides, is a fundamental goal in supramolecular chemistry. rsc.orgmdpi.com These artificial receptors often mimic the binding pockets of natural proteins and enzymes, utilizing a combination of non-covalent interactions to achieve high affinity and selectivity. rsc.org The incorporation of N-methylated amino acids, like this compound, into peptide scaffolds is a key strategy in this endeavor. pnas.org

N-methylation offers several advantages in the design of peptide-based receptors. Firstly, it restricts the conformational flexibility of the peptide backbone. rsc.org This pre-organization of the receptor's structure reduces the entropic penalty upon binding to a target molecule, leading to stronger and more specific interactions. Secondly, the methyl group on the amide nitrogen eliminates the hydrogen bond donating capacity of that position. nih.gov This can be strategically used to control the directionality of hydrogen bonding networks within the receptor and with the target molecule. By selectively N-methylating specific residues in a peptide sequence, researchers can create a well-defined binding cavity with precisely positioned functional groups for molecular recognition. pnas.org

The benzyl group of this compound introduces the potential for π-π stacking and hydrophobic interactions, further enhancing the binding capabilities of the synthetic receptor. rsc.org These interactions are particularly important for the recognition of aromatic guest molecules. The interplay between the conformational constraints imposed by N-methylation and the additional binding interactions provided by the benzyl side chain allows for the rational design of receptors with tailored specificities. bc.edu

A common approach involves creating cyclic peptides containing this compound. bc.edu The cyclic structure further reduces conformational freedom and can create a pre-formed cavity for guest binding. The strategic placement of this compound and other amino acids within the cyclic peptide allows for the fine-tuning of the receptor's size, shape, and chemical properties to match a specific target. rsc.orgbc.edu

Investigation of Self-Assembly Phenomena in N-Methylated Systems

N-methylated peptides, including those containing this compound, exhibit fascinating self-assembly properties, forming well-ordered supramolecular structures such as nanotubes and nanosheets. acs.orgnih.gov The study of these phenomena is crucial for the development of new biomaterials and functional nanostructures.

The key to the self-assembly of these systems lies in the specific hydrogen-bonding patterns and steric interactions dictated by the N-methylated backbone. In alternating D,L-peptide sequences, N-methylation can direct the formation of either parallel or antiparallel β-sheet-like structures through intermolecular hydrogen bonds. acs.orgnih.gov The N-methyl groups, by blocking one face of the peptide from forming hydrogen bonds, can lead to the formation of dimeric structures, which can then stack to form larger assemblies. acs.orgnih.gov

The size of the cyclic peptide ring and the specific sequence of amino acids have a significant impact on the self-association behavior. For instance, studies on a series of N-methylated cyclic peptides with alternating L-Phe and D-MeN-Ala residues found that only the octapeptide was capable of self-association in certain solvents. acs.orgnih.gov This highlights the subtle interplay of factors that govern the stability of these supramolecular assemblies.

The benzyl groups of this compound can also play a role in directing self-assembly through π-π stacking interactions between adjacent peptide units, although hydrogen bonding often remains the primary driving force. acs.orgnih.gov By carefully designing the peptide sequence and the placement of N-methylated and non-methylated residues, researchers can control the dimensionality and morphology of the resulting self-assembled structures. This has led to the creation of peptide-polymer conjugates that form stimuli-responsive hydrogels, demonstrating the potential of these systems in materials science. nih.gov

FeatureRole in Synthetic Receptor DesignRole in Self-Assembly
N-Methylation Restricts backbone flexibility, pre-organizes binding cavity, controls hydrogen bonding. pnas.orgrsc.orgnih.govDirects hydrogen bonding patterns, can lead to dimer formation and subsequent stacking. acs.orgnih.gov
Benzyl Group Provides π-π stacking and hydrophobic interactions for guest recognition. rsc.orgCan contribute to assembly through π-π stacking interactions. acs.orgnih.gov
Peptide Backbone Serves as a scaffold for positioning functional groups. bc.eduForms the core of the assembling units. acs.orgnih.gov

Probing Biochemical Mechanisms

This compound is a versatile tool in chemical biology, employed to investigate and understand complex biochemical processes. chemimpex.com Its unique structure allows for the modulation of peptide and protein properties, providing insights into enzyme activity, metabolic pathways, and post-translational modifications. chemimpex.comchemimpex.com

Utilization in Biochemical Assays for Enzyme Activity and Protein Interaction Studies

Biochemical assays are fundamental for studying the function of enzymes and the interactions between proteins. This compound and its derivatives are utilized as building blocks in the synthesis of specialized peptides and probes for these assays. chemimpex.comchemimpex.com

In the context of enzyme activity, peptides containing this compound can act as substrates or inhibitors. The N-methylation can influence how a peptide binds to the active site of an enzyme, potentially altering the rate of catalysis or inhibiting the enzyme altogether. For example, the incorporation of N-methylated amino acids can increase a peptide's resistance to cleavage by proteases, which is a valuable property for developing stable enzyme inhibitors. smolecule.com By systematically replacing amino acids in a known substrate with this compound, researchers can probe the steric and electronic requirements of an enzyme's active site.

For protein-protein interaction studies, peptides containing this compound can be used to mimic or disrupt specific binding interfaces. The conformational constraints imposed by the N-methyl group can help to stabilize a peptide in a particular bioactive conformation, enhancing its binding affinity to a target protein. nih.gov Furthermore, photo-reactive cross-linking agents can be attached to the benzyl group or other parts of the molecule, allowing for the covalent capture of transient protein-protein interactions upon photo-activation. nih.gov

Applications in Metabolic Pathway Investigations

Metabolic pathways are intricate networks of biochemical reactions essential for life. Understanding these pathways is crucial for diagnosing and treating metabolic disorders. The use of isotopically labeled compounds is a powerful technique for tracing the flow of molecules through these pathways.

While direct evidence for the use of isotopically labeled this compound in metabolic pathway investigations is not prevalent in the provided search results, the principles of using modified amino acids in such studies are well-established. For instance, studies on the neurotoxin β-N-methylamino-L-alanine (BMAA) have shown that it can interfere with metabolic pathways involving glutamate, aspartate, and alanine. d-nb.info This demonstrates how an N-methylated amino acid can perturb cellular metabolism.

In principle, this compound, when isotopically labeled (e.g., with ¹³C or ¹⁵N), could be introduced into a biological system to trace its metabolic fate. This would allow researchers to investigate whether it is incorporated into larger molecules, metabolized by specific enzymes, or affects the flux through particular metabolic routes. d-nb.info The benzyl group also offers a unique chemical handle that could potentially be tracked using specific analytical techniques. The study of how cells process such a modified amino acid can provide valuable insights into the specificity and promiscuity of metabolic enzymes and transporters. nih.gov

Chemical Biology Tools for Investigating Post-Translational Modifications

Post-translational modifications (PTMs) are chemical alterations to proteins that occur after their synthesis and play a critical role in regulating protein function, localization, and stability. frontiersin.orgnih.gov Chemical biology provides essential tools for studying these modifications.

The incorporation of non-canonical amino acids, including N-methylated ones like this compound, into proteins is a powerful strategy for investigating PTMs. nih.govsci-hub.se While the direct use of this compound to study a specific PTM is not explicitly detailed, the principles of using modified amino acids as probes are highly relevant.

One approach is to use genetic code expansion to incorporate this compound into a protein at a specific site. sci-hub.senih.gov This allows researchers to study how the presence of the N-methyl group and the benzyl moiety at a particular position affects the protein's structure and function, potentially mimicking or blocking a natural PTM like lysine (B10760008) methylation. nih.gov

Furthermore, the benzyl group can serve as a platform for attaching other chemical moieties. For example, a fluorophore or a biotin (B1667282) tag could be chemically conjugated to the benzyl group, allowing for the visualization or purification of the modified protein. This approach enables the study of the protein's localization within the cell and its interaction partners. acs.org The development of chemoenzymatic strategies for the backbone N-methylation of peptides further expands the toolkit for creating proteins with site-specific modifications to probe the effects of PTMs. nih.gov

Research AreaApplication of this compound
Enzyme Activity Building block for synthetic substrates and inhibitors to probe active site requirements. chemimpex.com
Protein Interactions Used in peptides to mimic or disrupt binding, and as a scaffold for cross-linking agents. nih.govnih.gov
Metabolic Pathways Potential as an isotopically labeled probe to trace metabolic fate and perturb pathways. d-nb.infonih.gov
Post-Translational Modifications Can be incorporated into proteins to mimic or block PTMs and serve as a handle for bioconjugation. nih.govsci-hub.senih.gov

Emerging Research Directions and Future Perspectives

Advancements in Automated Synthesis and Library Generation

The synthesis of peptides and related molecules has been revolutionized by automation, significantly increasing throughput and reproducibility. asymchem.com For custom amino acids like Benzyl-N-methyl-L-alanine, these advancements are crucial for their integration into larger, more complex structures.

Modern peptide synthesis primarily relies on Solid-Phase Peptide Synthesis (SPPS), a method where amino acids are sequentially added to a growing chain anchored to a solid resin support. intavispeptides.com This process is highly amenable to automation. intavispeptides.comnih.gov Automated peptide synthesizers can perform multiple, simultaneous syntheses, facilitating the creation of peptide libraries for high-throughput screening. intavispeptides.com The incorporation of non-natural amino acids, including N-methylated variants, is a key feature of modern synthesis, allowing for the creation of peptides with enhanced stability and bioactivity. asymchem.comintavispeptides.com

The N-methylation of amino acids, including the parent structure of this compound, can be achieved through various chemical methods. nih.govacs.org A significant challenge is to perform the methylation efficiently and without racemization. acs.org One effective, mild, and general procedure involves the formation and subsequent reduction of 5-oxazolidinones, which can be achieved using reagents like triethylsilane and trifluoroacetic acid or, more recently, with Lewis acid catalysis for improved yields. acs.org Other methods include direct alkylation of N-sulfonylamino acids. acs.org These synthetic strategies can be adapted for solid-phase synthesis, allowing the "N-methyl scan" to be systematically incorporated into a peptide chain using automated protocols. acs.orgnih.gov

MethodKey ReagentsPhaseKey Advantages
Reductive Alkylation Formaldehyde (B43269), Sodium cyanoborohydrideSolid-PhaseCan be performed directly on the resin-bound peptide. nih.gov
Oxazolidinone Reduction Paraformaldehyde, Triethylsilane, Lewis Acids (e.g., AlCl₃)Solution/SolidMild conditions, high yields, suitable for large-scale preparation. acs.org
Alkylation of Sulfonamides o-NBS-Cl, Methylating agentsSolution/SolidProvides an alternative to harsher methods, compatible with SPPS. acs.org
Mitsunobu Reaction Alcohols (e.g., Methanol), Triphenylphosphine (B44618), DEAD/DIADSolutionEffective racemization-free method for N-methylating N-sulfonylamino acids. acs.org

The generation of peptide libraries containing this compound is a promising future direction. By strategically placing this residue within a peptide sequence, researchers can systematically study the impact of its unique steric and lipophilic properties on molecular interactions and function. Automated synthesis makes the production of such libraries feasible, accelerating the discovery of novel peptide-based compounds. intavispeptides.comnih.gov

Integration with Advanced Imaging and Characterization Techniques

As more complex molecules incorporating this compound are synthesized, advanced analytical techniques are required for their detailed characterization. The N-methyl group introduces specific structural and conformational features that necessitate sophisticated methods for elucidation.

High-Performance Liquid Chromatography (HPLC) is a standard tool, but N-methyl-rich peptides can exhibit complex profiles with multiple peaks due to the slow interconversion between different conformational states (conformers). researchgate.net This highlights the conformational flexibility introduced by N-methylation. The presence of an N-alkyl group eliminates the amide proton, preventing its participation in hydrogen bonding and altering the secondary structure, which can also affect HPLC retention times. mdpi.com

Mass Spectrometry (MS), particularly when coupled with Gas Chromatography (GC-MS), is a powerful technique for identifying and characterizing N-methylated amino acids following derivatization with reagents like ethyl chloroformate. nih.gov For larger peptides, electrospray ionization (ESI-MS) and matrix-assisted laser desorption/ionization (MALDI-MS) are indispensable for confirming molecular weight and sequence.

Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the three-dimensional structure of molecules in solution. For peptides containing N-methylated residues, NMR can confirm the presence and location of the methyl group and elucidate the conformational preferences of the peptide backbone. researchgate.net Solid-state NMR has been used to characterize the conformation of copolymers containing N-benzyl-L-alanine, demonstrating its utility for studying these residues in materials. acs.org

Advanced imaging techniques are also emerging. Single-molecule atomic-resolution time-resolved electron microscopy (SMART-EM) has been used to directly visualize the dynamic shapes of designed peptides composed of N-methyl-L/D-alanine oligomers. rsc.org This offers the potential to observe how the inclusion of a residue like this compound influences the dynamic behavior and self-assembly of nanostructures.

TechniqueApplication for this compoundKey Insights
HPLC Purity analysis and separation of peptides.Reveals presence of multiple conformers due to restricted bond rotation. researchgate.netmdpi.com
GC-MS Identification after derivatization.Confirms chemical identity and structure of the amino acid derivative. nih.gov
NMR Spectroscopy 3D structure and conformational analysis in solution or solid state.Elucidates local conformation (φ/ψ angles) and impact on peptide shape. researchgate.netacs.org
Electron Microscopy (SMART-EM) Direct imaging of peptide nanostructures.Visualizes dynamic shapes and self-assembly of oligomers containing N-methylated residues. rsc.org

Exploration in Novel Materials Science and Nanotechnology Applications

The unique properties conferred by N-methylation make amino acids like this compound attractive building blocks for materials science and nanotechnology. nih.gov The benzyl (B1604629) group further enhances lipophilicity, which can be exploited in the design of self-assembling systems and functional materials. chemimpex.com

One major area of exploration is in the field of peptidomimetics—compounds designed to mimic the structure and function of natural peptides but with improved stability against enzymatic degradation. openaccessjournals.com The N-methyl group on the peptide backbone provides steric hindrance that can significantly increase resistance to proteases. nih.gov This makes peptides containing this compound promising candidates for developing more robust biomaterials.

Researchers have successfully used N-methylated amino acids to create self-assembling peptide nanotubes. rsc.org These supramolecular structures have potential applications in drug delivery, sensing, and molecular electronics. rsc.org The design principles involve controlling hydrogen bonding and stacking interactions, a process to which the N-methyl group is central. The hydrophobic benzyl group of this compound could be used to tune the inner or outer surface properties of such nanotubes, potentially for encapsulating hydrophobic molecules.

Furthermore, amino acid-based nanoassemblies are being developed for a range of nanotechnological purposes. mdpi.comencyclopedia.pub These can include nanostructures like carbon nanotubes or gold nanoparticles functionalized with amino acids or peptides to act as sensors or drug delivery vehicles. mdpi.com The specific properties of this compound could be used to mediate interactions with lipid membranes or other hydrophobic surfaces, making it a valuable component for targeted nanomedicine platforms. chemimpex.com

Application AreaRole of this compoundPotential Impact
Peptidomimetics Building block to increase proteolytic stability and modulate conformation. nih.govopenaccessjournals.comDevelopment of more durable and effective peptide-based biomaterials.
Peptide Nanotubes Component to control self-assembly and tune surface hydrophobicity. rsc.orgCreation of novel nanomaterials for encapsulation, sensing, or electronics.
Functionalized Nanoparticles Surface ligand to enhance stability and mediate hydrophobic interactions. mdpi.comImproved targeting and efficacy of drug and gene delivery systems.
Biomaterial Scaffolds Introducing conformational constraints and hydrophobicity into peptide sequences. researchgate.netEngineering materials with specific mechanical or biological recognition properties.

Computational Predictions for Accelerated Discovery and Design

Computational chemistry and in silico modeling are becoming indispensable tools for accelerating the design and discovery of new molecules, and their application to amino acids like this compound is a key future perspective. researchgate.net These methods allow researchers to predict the properties and behavior of novel compounds before committing to costly and time-consuming laboratory synthesis. researchgate.net

Molecular dynamics (MD) simulations are particularly powerful for exploring the conformational landscape of peptides. researchgate.net By simulating the behavior of a peptide containing this compound, researchers can predict its secondary structure, flexibility, and interactions with target receptors or membranes. acs.org This is crucial for the rational design of peptidomimetics, where the goal is to mimic a specific bioactive conformation. researchgate.netfigshare.com

Computational methods are also used to design entire libraries of peptides in silico. figshare.comnih.gov Algorithms can generate vast numbers of sequences and then use docking simulations and binding affinity calculations to screen for candidates with high potential for a specific biological target. figshare.com This computational pre-screening significantly narrows down the number of molecules that need to be synthesized and tested experimentally, making the discovery process far more efficient. The known structural and chemical properties of this compound can be used as input parameters for these powerful design and screening algorithms.

Computational MethodApplication to this compound ResearchPredicted Properties/Outcomes
Density Functional Theory (DFT) Calculating electronic structure and energetic properties.Aqueous solubility, dipole moment, cis/trans isomerization energy. rsc.org
Molecular Dynamics (MD) Simulations Simulating conformational behavior over time.Peptide folding, structural stability, binding interactions with targets. researchgate.netacs.org
Quantitative Structure-Property Relationship (QSPR) Predicting biophysical properties from chemical structure.Hydrophobicity, molecular size, charge distribution. researchgate.net
Molecular Docking Predicting the binding mode and affinity of a molecule to a receptor.Identification of potential peptide inhibitors and lead compounds. figshare.comnih.gov

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Benzyl-N-methyl-L-alanine with high chiral purity?

  • This compound can be synthesized via N-methylation of L-alanine derivatives under controlled conditions. A common approach involves protecting the amino group with a benzyloxycarbonyl (Cbz) group (e.g., N-Cbz-L-alanine, CAS 1142-20-7) , followed by selective methylation using reagents like methyl iodide in the presence of a base. Chiral purity is maintained by using enantiomerically pure starting materials and monitoring reactions with chiral HPLC or circular dichroism (CD) spectroscopy .

Q. How can researchers verify the structural integrity of this compound post-synthesis?

  • Structural confirmation requires a combination of techniques:

  • Nuclear Magnetic Resonance (NMR) : Analyze 1^1H and 13^13C NMR spectra to confirm methyl and benzyl group positions.
  • Mass Spectrometry (MS) : Validate molecular weight (C11_{11}H15_{15}NO2_2; MW 193.2) using high-resolution MS .
  • X-ray Crystallography : For absolute configuration determination, single-crystal X-ray analysis is recommended .

Q. What are the optimal storage conditions to prevent degradation of this compound?

  • Store at 0–6°C in airtight, light-resistant containers to avoid hydrolysis of the benzyl group or racemization. Stability studies using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) indicate degradation above 120°C .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported melting points for this compound derivatives?

  • Discrepancies (e.g., mp ranges in related compounds like N-Cbz-L-alanine: 113–114°C vs. other analogs) may arise from polymorphic forms or impurities. Use purity assays (HPLC ≥95%) and recrystallization in solvents like ethanol/water to standardize measurements. Cross-validate with differential scanning calorimetry (DSC) for precise thermal profiles .

Q. What experimental design considerations are critical for studying this compound in peptide synthesis?

  • Key factors include:

  • Protecting Group Compatibility : Ensure the benzyl group is stable under coupling conditions (e.g., carbodiimide-mediated reactions).
  • Solvent Selection : Use dimethylformamide (DMF) or dichloromethane (DCM) to enhance solubility without inducing racemization .
  • Deprotection Strategies : Hydrogenolysis (H2_2/Pd-C) or acidic hydrolysis (TFA) must be optimized to avoid side reactions .

Q. How can computational modeling predict the conformational stability of this compound in aqueous vs. organic phases?

  • Molecular dynamics (MD) simulations using software like GROMACS or AMBER can model solvation effects. Input the SMILES string (CC@@HN(C)CC1C=CC=CC=1 ) to simulate interactions with water or hydrophobic solvents. Validate predictions with experimental partition coefficient (logP) measurements .

Q. What analytical techniques are suitable for detecting trace impurities in this compound batches?

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : Identify impurities at ppm levels, such as residual methylating agents or diastereomers.
  • Ion Chromatography (IC) : Quantify ionic byproducts (e.g., chloride from methylation reagents) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.